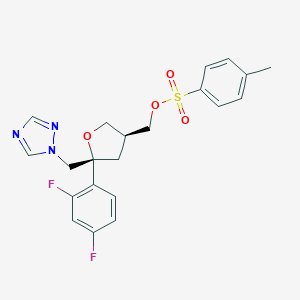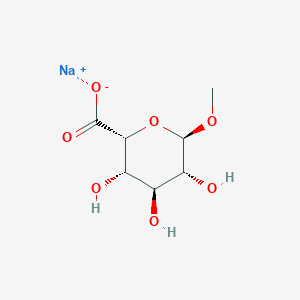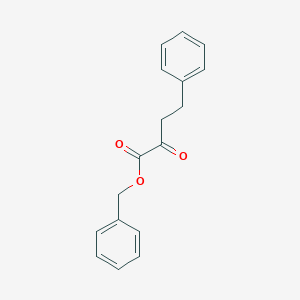
(Acetylméthylène)triphénylphosphorane
Vue d'ensemble
Description
(Acetylmethylene)triphenylphosphorane, also known as triphenylphosphorane, is a chemical compound that has found use in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in most organic solvents. Triphenylphosphorane is an organophosphorus compound that is used as a reagent in organic synthesis, as a catalyst in certain reactions, and as a ligand in coordination chemistry. It has been used to synthesize a variety of organic compounds, including pharmaceuticals, agrochemicals, and other chemical products. It has also been used in the synthesis of metal complexes and in the study of enzyme-catalyzed reactions.
Applications De Recherche Scientifique
Synthèse de pyrrolidines fonctionnalisées et de cyclobutanones
(Acetylméthylène)triphénylphosphorane est utilisé comme réactif de Wittig en chimie synthétique, en particulier pour la synthèse de pyrrolidines fonctionnalisées et de cyclobutanones . Ces composés sont importants dans l'industrie pharmaceutique en raison de leur présence dans de nombreuses molécules biologiquement actives.
Allylboration asymétrique
Ce composé joue un rôle vital dans l'allylboration asymétrique pour la synthèse énantiosélective du (+)-awajanomycine . Ce processus est crucial dans la production de certains produits pharmaceutiques et produits chimiques fins.
Préparation des 1,2-dioxanes
This compound est employé comme réactif dans la préparation des 1,2-dioxanes présentant une activité antitrypanosomiale . La trypanosomiase est une maladie tropicale causée par des parasites, et cette recherche pourrait conduire à de nouveaux traitements.
Préparation des alcaloïdes pyrrolizidiniques d'amphibiens
Ce composé est utilisé dans la préparation d'alcaloïdes pyrrolizidiniques d'amphibiens par aminations allyliques . Ces alcaloïdes ont une variété d'activités biologiques et se retrouvent dans de nombreuses plantes et animaux.
Synthèse d'odorants musqués de diénones acycliques contenant du silicium
This compound est impliqué dans la synthèse d'odorants musqués de diénones acycliques contenant du silicium . Ces composés sont utilisés dans l'industrie des parfums.
Réactions de couplage Domino Suzuki/Heck
Ce composé est impliqué dans les réactions de couplage Domino Suzuki/Heck pour préparer des fluorénylidènes . Les fluorénylidènes sont utilisés dans la synthèse de divers matériaux organiques, notamment les colorants et les polymères.
Synthèse de benzènes entièrement fonctionnalisés
Une stratégie de couplage HDDA-Wittig très efficace pour la synthèse de benzènes entièrement fonctionnalisés est rapportée . Les composés aromatiques bicycliques cibles ont été préparés par réaction de tétraynes avec (acétylméthylène)triphénylphosphorane .
Production d'hydrocarbures aromatiques polyfonctionnels fusionnés
Ce composé est utilisé dans une méthode robuste pour la production d'hydrocarbures aromatiques polyfonctionnels fusionnés . Ces composés ont une large gamme d'applications dans l'industrie chimique.
Safety and Hazards
Mécanisme D'action
Target of Action
(Acetylmethylene)triphenylphosphorane, also known as 1-(Triphenylphosphoranylidene)propan-2-one, is primarily used as a Wittig reagent in synthetic chemistry . The primary targets of this compound are carbonyl compounds such as aldehydes and ketones, where it is used to introduce a methylene or a substituted methylene group .
Mode of Action
The compound interacts with its targets through a process known as the Wittig reaction . In this reaction, (Acetylmethylene)triphenylphosphorane reacts with a carbonyl compound to form a betaine intermediate , which then undergoes a series of rearrangements to form a phosphonium ylide . This ylide can then react with another molecule of the carbonyl compound to form an alkene .
Biochemical Pathways
The Wittig reaction involving (Acetylmethylene)triphenylphosphorane can lead to the synthesis of various functionalized benzenes and cyclobutanones . These compounds can be involved in various biochemical pathways, depending on their specific structures and functional groups.
Pharmacokinetics
It is known to besoluble in chloroform and slightly soluble in methanol , which could potentially affect its distribution and elimination if it were to be used in a biological context.
Result of Action
The primary result of the action of (Acetylmethylene)triphenylphosphorane is the formation of alkenes from carbonyl compounds . These alkenes can then be further reacted to form a wide variety of other compounds, depending on the specific conditions and reagents used.
Action Environment
The efficacy and stability of (Acetylmethylene)triphenylphosphorane can be influenced by various environmental factors. For example, it is known to be air-sensitive , meaning that it can degrade upon exposure to air. Additionally, the presence of trace water can play a pivotal role in the construction of the natural carbonylated 2,3-dihydro-1H-indene cores .
Analyse Biochimique
Biochemical Properties
(Acetylmethylene)triphenylphosphorane plays a vital role in biochemical reactions. It is used as a reactant in the preparation of 1,2-dioxanes with antitrypanosomal activity
Molecular Mechanism
(Acetylmethylene)triphenylphosphorane’s mechanism of action at the molecular level involves its role as a Wittig reagent. It participates in the Wittig reaction, a chemical reaction used to synthesize alkenes from aldehydes or ketones using a triphenyl phosphonium ylide
Propriétés
IUPAC Name |
1-(triphenyl-λ5-phosphanylidene)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19OP/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAANTNXREIRLCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162572 | |
| Record name | 2-Propanone, triphenylphosphoranylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439-36-7 | |
| Record name | 1-(Triphenylphosphoranylidene)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanone, triphenylphosphoranylidene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001439367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Acetylmethylene)triphenylphosphorane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanone, triphenylphosphoranylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(triphenylphosphoranylidene)acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

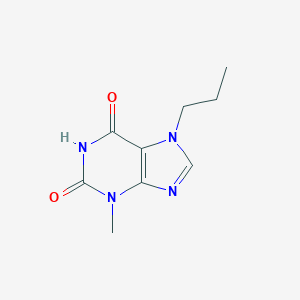
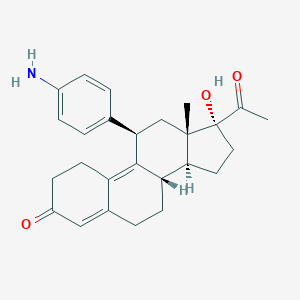

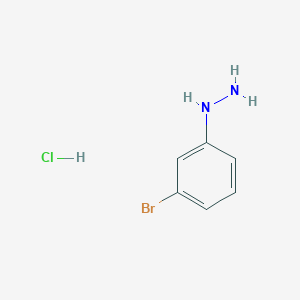
![N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide](/img/structure/B28968.png)
![4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride](/img/structure/B28970.png)

